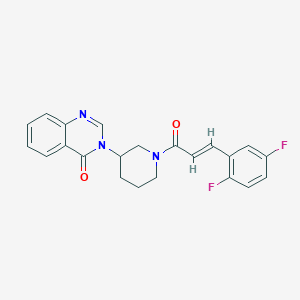

(E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[1-[(E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F2N3O2/c23-16-8-9-19(24)15(12-16)7-10-21(28)26-11-3-4-17(13-26)27-14-25-20-6-2-1-5-18(20)22(27)29/h1-2,5-10,12,14,17H,3-4,11,13H2/b10-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSFFICMCRIAAD-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C=CC2=C(C=CC(=C2)F)F)N3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)C(=O)/C=C/C2=C(C=CC(=C2)F)F)N3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one is a derivative of the quinazolin-4(3H)-one class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Antiproliferative Activity

Research indicates that quinazolin-4(3H)-one derivatives exhibit significant antiproliferative activity against various cancer cell lines. In particular, studies have shown that compounds like BIQO-19, which share structural similarities with this compound, demonstrate potent inhibition of non-small cell lung cancer (NSCLC) cell lines. The sulforhodamine B (SRB) assay revealed that these derivatives can effectively inhibit cell growth in both EGFR-TKI-sensitive and resistant cell lines, suggesting their potential as effective anticancer agents .

The primary mechanism through which quinazolin-4(3H)-one derivatives exert their antiproliferative effects appears to be through the inhibition of aurora kinase A, a key regulator of cell division. Studies have shown that these compounds can significantly reduce the activity and expression levels of aurora kinase A in cancer cells, leading to decreased cell survival rates . The correlation between aurora kinase A expression and overall survival in lung cancer patients further underscores the therapeutic potential of targeting this kinase .

Additional Biological Activities

Beyond their anticancer properties, quinazolin-4(3H)-one derivatives exhibit a range of other biological activities:

- Antimicrobial Activity : Compounds within this class have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure–activity relationship studies indicate that modifications in the quinazolinone core can enhance antibacterial potency .

- Antioxidant Properties : Certain derivatives demonstrate significant radical scavenging activity through assays such as DPPH and ABTS. These compounds have been found to possess better antioxidant capacity than standard reference antioxidants like ascorbic acid .

Case Studies

Several case studies highlight the effectiveness of quinazolin-4(3H)-one derivatives:

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various quinazolinone-thiazole hybrids on prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines. The findings indicated that specific compounds exhibited IC50 values as low as 10 μM, demonstrating potent growth inhibition .

- In Vivo Efficacy : In animal models, certain quinazolinone derivatives have been tested for their pharmacokinetic properties and therapeutic efficacy. One study reported favorable pharmacokinetics and significant reduction in infection severity in a mouse model treated with a related compound .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Key Differences

The compound’s closest analogs include other quinazolin-4(3H)-one derivatives and acryloyl-piperidine hybrids. Below is a comparative analysis:

¹Calculated based on molecular formula (C₂₂H₁₈F₂N₃O₂).

Key Observations :

- The target compound’s 2,5-difluorophenyl group distinguishes it from bromophenyl or unsubstituted analogs, enhancing metabolic stability and target selectivity compared to CAS 1769-24-0 .

- The similarity score (0.89 for CAS 1769-24-0) reflects shared quinazolinone and piperidine motifs but highlights the critical role of fluorinated substituents in biological performance .

Physicochemical and Computational Comparisons

- Tanimoto Similarity: Using Morgan fingerprints, the target compound shows moderate similarity (0.52–0.89) to other quinazolinones, with divergence arising from substituent electronegativity and steric bulk .

- CMC Values: Fluorinated analogs often exhibit lower critical micelle concentrations (CMC) compared to non-halogenated compounds, as seen in quaternary ammonium analogs (e.g., BAC-C12: CMC ~3.7–8.3 mM) . This suggests improved membrane interaction for the target compound.

Research Findings and Implications

- Virtual Screening Relevance : The compound’s high similarity to kinase inhibitors supports its prioritization in ligand-based virtual screening (VS) campaigns, adhering to the "similar property principle" .

- Activity Cliffs: Despite structural similarity, minor substitutions (e.g., fluorine vs. bromine) can lead to significant activity differences, termed "activity cliffs" . For example, the 2,5-difluorophenyl group may enhance target residence time over bromophenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.